![molecular formula C6H4ClF3N2O2 B8560387 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Vue d'ensemble
Description
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 3rd position, and an acetic acid moiety attached to the 1st position of the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the acetic acid moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide or by reacting the pyrazole derivative with chloroacetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-3-(trifluoromethyl)-1H-pyrazole: Lacks the acetic acid moiety, which may affect its solubility and reactivity.
3-(trifluoromethyl)-1H-pyrazole-1-acetic acid: Lacks the chloro group, which may influence its chemical and biological properties.
5-chloro-1H-pyrazole-1-acetic acid: Lacks the trifluoromethyl group, which may alter its electronic properties and reactivity.
Uniqueness
The unique combination of the chloro, trifluoromethyl, and acetic acid groups in 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural features contribute to its reactivity, stability, and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H4ClF3N2O2 |
|---|---|
Poids moléculaire |
228.55 g/mol |
Nom IUPAC |
2-[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H4ClF3N2O2/c7-4-1-3(6(8,9)10)11-12(4)2-5(13)14/h1H,2H2,(H,13,14) |
Clé InChI |
KVTKHRBWBDSYHB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1C(F)(F)F)CC(=O)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

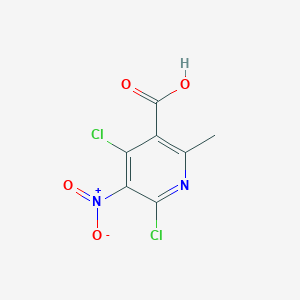
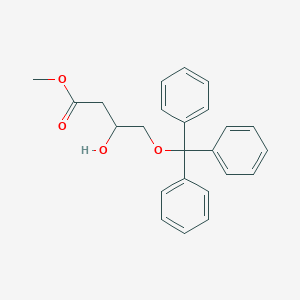
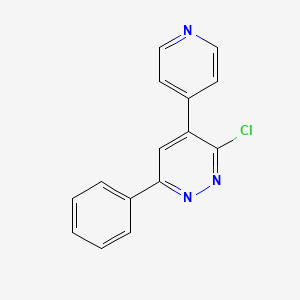
![1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B8560334.png)
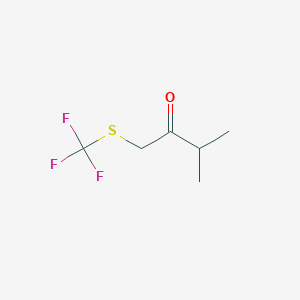
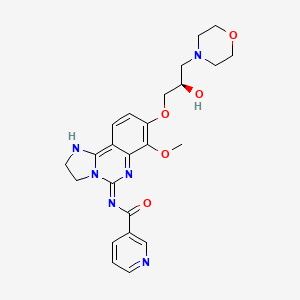
![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)
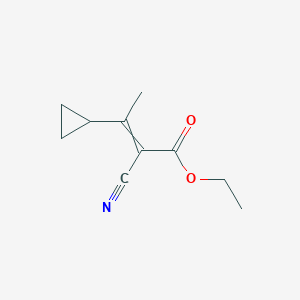
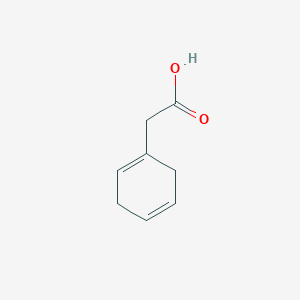
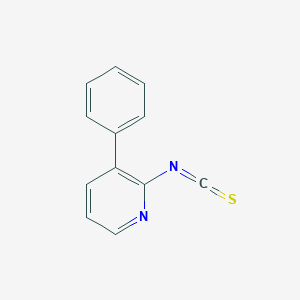
![N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide](/img/structure/B8560404.png)
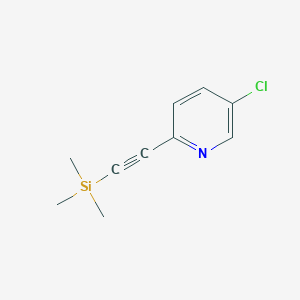

![tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8560414.png)
